5-(2,4-dichlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
Description
5-(2,4-Dichlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a 2,4-dichlorophenyl group at position 5, an isopropyl (propan-2-yl) substituent at position 4, and a thiol (-SH) group at position 3. The dichlorophenyl moiety contributes strong electron-withdrawing effects, while the isopropyl group enhances lipophilicity.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3S/c1-6(2)16-10(14-15-11(16)17)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLJEZIIVJVRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: 2-(2,4-Dichlorophenyl)acetothiosemicarbazide
A mixture of 2,4-dichlorophenylacetic acid hydrazide (1.0 eq) and carbon disulfide (1.2 eq) in ethanol is refluxed for 6–8 hours. The intermediate thiosemicarbazide precipitates upon cooling and is filtered.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Temperature | Reflux (78°C) |
| Reaction Time | 8 hours |
| Yield | 72–78% |
Cyclization to Triazole-3-Thiol
The thiosemicarbazide intermediate is treated with 2N NaOH (3.0 eq) and refluxed for 4 hours. Acidification with HCl yields the triazole-3-thiol core.
Key Characterization Data
- IR (KBr) : 2560 cm⁻¹ (–SH stretch), 1605 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 13.8 (s, 1H, SH), 7.6–7.8 (m, 3H, Ar–H), 4.2 (m, 1H, CH(CH₃)₂).
Alternative Route: One-Pot Synthesis
A modified approach combines thiosemicarbazide formation and alkylation in a single pot. Thiocarbohydrazide (1.0 eq), 2,4-dichlorophenylacetic acid (1.0 eq), and propan-2-yl bromide (1.5 eq) are refluxed in ethanol with K₂CO₃ (2.0 eq) for 24 hours.
Advantages
Limitations
- Requires stringent control of stoichiometry to avoid di-alkylation.
Structural Confirmation and Purity Analysis
Spectroscopic Data
Chromatographic Purity
HPLC (C18 column, MeOH:H₂O 75:25) shows ≥98% purity at 254 nm.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Thiosemicarbazide Route | 70 | 97 | 12 |
| One-Pot Synthesis | 85 | 98 | 24 |
The one-pot method offers higher efficiency but demands precise reagent ratios. Classical stepwise synthesis remains preferable for small-scale production.
Mechanistic Insights
- Thiosemicarbazide Cyclization : Base-induced intramolecular nucleophilic attack forms the triazole ring, with simultaneous elimination of H₂S.
- Alkylation : The thiolate anion (generated by NaH) reacts with 2-bromopropane via an SN2 mechanism, favoring S-alkylation over N-alkylation.
Industrial-Scale Considerations
- Cost Analysis : Propan-2-yl bromide accounts for 60% of raw material costs. Substituting with propan-2-yl chloride reduces expenses but lowers yield by 15%.
- Waste Management : Ethanol and DMSO are recycled via distillation, achieving 90% solvent recovery.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole compounds depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain triazole-thiol derivatives demonstrate significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to 5-(2,4-dichlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol have been tested for their ability to inhibit cell proliferation in HepG2 liver cancer cells with varying degrees of potency .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Various studies have reported that triazole derivatives possess effective antibacterial and antifungal properties. Specifically, the presence of the thiol group enhances the compound's ability to disrupt microbial cell membranes and inhibit growth .
Fungicide Development
The triazole moiety is well-known for its application in agriculture as a fungicide. Compounds like this compound can be synthesized to target specific fungal pathogens affecting crops. Their mechanism typically involves inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes .
Herbicidal Activity
In addition to fungicidal properties, research suggests potential herbicidal activity of triazole derivatives. The ability to modify the chemical structure allows for targeted action against specific weed species while minimizing impact on desirable crops .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods including ultrasound-assisted synthesis which enhances yield and reduces reaction time . Additionally, derivatives can be synthesized by modifying the substituents on the triazole ring to improve biological activity or alter pharmacokinetic properties.
Case Studies
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiol group may also play a role in binding to metal ions or forming disulfide bonds with proteins, thereby affecting their function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazole-3-thiol derivatives exhibit diverse biological and chemical properties depending on substituents at positions 4 and 4. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Triazole-3-thiol Derivatives
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s 2,4-dichlorophenyl group enhances electrophilicity, similar to nitrophenyl () and sulfonylphenyl () analogs, which are linked to enzyme inhibition and antifungal activity .
- Lipophilicity: The isopropyl group in the target compound may improve membrane permeability compared to bulkier aryl substituents (e.g., 4-phenoxybenzylidene in ) .
Key Observations:
- Cyclization: and highlight NaOH-mediated cyclization as a universal step for triazole-thiol core formation .
- Schiff Base Formation: Aldehyde condensation () enables functionalization with aromatic or heterocyclic groups, enhancing biological activity .
Table 3: Activity Comparison
Key Observations:
- Enzyme Inhibition: Dichlorophenyl and sulfonylphenyl derivatives () show promise for central nervous system disorders due to cholinesterase/MAO inhibition .
- Antimicrobial Activity: Schiff base derivatives () and furan-containing analogs () exhibit moderate efficacy against bacteria and fungi .
- Industrial Applications: Methylthio-substituted triazoles () demonstrate non-biological applications, such as corrosion inhibition .
Biological Activity
5-(2,4-Dichlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 162693-41-6) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a triazole ring, a dichlorophenyl group, and a thiol functional group. Its molecular formula is with a molecular weight of 260.14 g/mol. The triazole moiety is known for its stability and ability to form hydrogen bonds, making it an essential pharmacophore in medicinal chemistry.
Mechanisms of Biological Activity
Research indicates that compounds with a triazole structure exhibit various biological activities such as:
- Anticancer Activity : Triazole derivatives have been shown to inhibit cancer cell proliferation. Studies have demonstrated that this compound can induce cytotoxic effects in several cancer cell lines.
- Antimicrobial Properties : The presence of the thiol group enhances the compound's interaction with biological targets, potentially leading to antimicrobial effects against various pathogens.
Case Studies and Experimental Data
-
Cytotoxicity Studies :
- A study evaluating the cytotoxic effects of various triazole derivatives found that those similar to this compound exhibited significant activity against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound showed selective cytotoxicity towards these cancer cells compared to normal fibroblasts .
Compound Name Cell Line Tested EC50 (µM) This compound IGR39 15.5 ± 1.0 This compound MDA-MB-231 9.7 ± 1.6 Control Compound Fibroblasts 61.4 ± 2.8 - Mechanism of Action :
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The thiol group may play a crucial role in disrupting microbial cell membranes or interfering with metabolic processes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-{[5-(2-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methyl-N-(pyridin-3-yl)acetamide | Imidazole | Antifungal activity |
| 5-(benzenesulfonamido)-1H-pyrazole | Pyrazole | Effective against bacterial infections |
Q & A
Q. What are the optimal synthetic routes for 5-(2,4-dichlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be standardized?
- Methodological Answer : A common approach involves alkylation of the triazole-thiol precursor with halogenated alkanes under basic conditions. For example, refluxing the triazole intermediate with isopropyl bromide in ethanol using NaOH as a base yields the target compound. Reaction monitoring via TLC and purification via recrystallization (e.g., using ethanol/water mixtures) are critical for reproducibility . Elemental analysis and LC-MS should confirm purity (>95%) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine ¹H-NMR (to confirm substituent positions and isopropyl integration), LC-MS (for molecular ion verification), and elemental analysis (C, H, N, S percentages). For example, the isopropyl group should show a septet (1H) and doublet (6H) in ¹H-NMR, while the aromatic protons from the 2,4-dichlorophenyl group appear as distinct multiplets .
Q. What solvent systems are recommended for crystallization to ensure high purity?
- Methodological Answer : Ethanol-water mixtures (7:3 v/v) are effective due to the compound’s moderate polarity. Slow cooling (0.5°C/min) enhances crystal formation. Purity can be validated via melting point consistency (±1°C) and HPLC (≥98% peak area) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the molecule’s HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. These predict nucleophilic sites (e.g., sulfur in the thiol group) and stability under oxidative conditions. Compare results with experimental IR and UV-Vis spectra for validation .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger Suite) to compare binding affinities of analogs with target enzymes (e.g., cytochrome P450). For instance, the 2,4-dichlorophenyl group may enhance hydrophobic interactions vs. monosubstituted analogs. Validate via in vitro assays (IC50 measurements) and ADME predictions (SwissADME) to correlate computational and experimental results .
Q. How do steric effects from the isopropyl group influence regioselectivity in derivatization reactions?
- Methodological Answer : Conduct competitive alkylation experiments with varying electrophiles (e.g., methyl vs. ethyl iodide). Monitor reaction kinetics via HPLC and analyze products via NOESY NMR to determine steric hindrance. The isopropyl group typically directs substitution away from the triazole ring’s N4 position, favoring S-alkylation .
Q. What are the key considerations for designing SAR studies on this compound’s antimicrobial activity?
- Methodological Answer : Synthesize derivatives with modifications to the dichlorophenyl (e.g., replacing Cl with F) or isopropyl (e.g., cyclopropyl) groups. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use PASS Online to predict bioactivity profiles and prioritize compounds with Pa (probability of activity) >0.7. Correlate logP values (from ChemAxon) with membrane permeability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
